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Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine

Cat. No.: B578197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-
Bromoimidazo[1,5-a]pyridine. Due to the limited availability of experimental spectra in public
literature, this document combines reported experimental data with predicted spectroscopic
values derived from computational models and analysis of analogous compounds. Detailed
experimental protocols for obtaining and analyzing spectroscopic data for this class of
compounds are also presented.

Compound Overview

6-Bromoimidazo[1,5-a]pyridine is a heterocyclic organic compound with the molecular
formula C7HsBrN2z and a molecular weight of 197.03 g/mol .[1][2] This scaffold is of interest to
researchers in medicinal chemistry and materials science due to the diverse biological activities
and photophysical properties exhibited by its derivatives.[3][4] As a synthetic building block, it is
utilized in the development of novel pharmaceuticals.[1]

Molecular Structure:

Caption: Molecular structure of 6-Bromoimidazo[1,5-a]pyridine.

Spectroscopic Data
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The following sections present the available and predicted spectroscopic data for 6-
Bromoimidazo[1,5-a]pyridine.

Mass Spectrometry

High-resolution mass spectrometry is a fundamental technique for determining the elemental
composition and molecular weight of a compound.

Table 1: Mass Spectrometry Data for 6-Bromoimidazo[1,5-a]pyridine

Parameter Observed Value
Molecular Formula C7HsBrN2
Molecular Weight 197.03 g/mol
lonization Mode ESI+

Observed m/z [M+H]* 197, 199

The characteristic isotopic pattern of bromine (7°Br and &!Br in an approximate 1:1 ratio) results
in two major peaks in the mass spectrum separated by 2 m/z units, which is a key diagnostic
feature for bromine-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of
organic compounds in solution. While experimental spectra for 6-Bromoimidazo[1,5-
a]pyridine are not readily available, the following data are predicted based on established
principles and spectral data from analogous compounds.

2.2.1. *H NMR Spectroscopy

The *H NMR spectrum provides information on the number, environment, and connectivity of
hydrogen atoms in a molecule.

Table 2: Predicted *H NMR Data for 6-Bromoimidazo[1,5-a]pyridine (in CDClIs)
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-1 7.90-8.10 Singlet (s)
H-3 7.55-7.75 Singlet (s)
H-5 7.40 - 7.60 Doublet (d) J=9.0-95

Doublet of Doublets J=9.0-95,J=15-
(dd) 2.0

H-7 7.20-7.40

H-8 8.00 - 8.20 Doublet (d) J=15-20

2.2.2. 13C NMR Spectroscopy

The 8C NMR spectrum reveals the number of unique carbon environments and provides
insights into the electronic structure of the molecule.

Table 3: Predicted 3C NMR Data for 6-Bromoimidazo[1,5-a]pyridine (in CDCIs)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-1 130.0 - 132.0
C-3 115.0- 117.0
C-5 120.0 - 122.0
C-6 110.0- 112.0
C-7 128.0 - 130.0
C-8 118.0- 120.0
C-8a 135.0- 137.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.
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Table 4: Predicted IR Absorption Bands for 6-Bromoimidazo[1,5-a]pyridine

Wavenumber (cm~?) Vibration Type Intensity
3100 - 3000 C-H (aromatic) stretch Medium
1640 - 1620 C=N stretch Strong
1600 - 1450 C=C (aromatic) stretch Strong
1300 - 1000 C-N stretch Medium
850 - 750 C-H (aromatic) out-of-plane Strong
bend
600 - 500 C-Br stretch Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for conjugated systems.

Table 5: Predicted UV-Vis Absorption Data for 6-Bromoimidazo[1,5-a]pyridine (in Methanol)

. Molar Absorptivity (g, . o
Predicted Amax (nm) Electronic Transition
L-mol~*-cm?)

~230 - 240 15,000 - 25,000 T~ T
~280 - 290 5,000 - 10,000 m— T
~320 - 330 2,000 - 5,000 n - 1m*

Experimental Protocols

This section outlines detailed methodologies for the synthesis and spectroscopic analysis of 6-
Bromoimidazo[1,5-a]pyridine.

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

A reported synthesis involves the cyclization of N-((5-bromopyridin-2-yl)methyl)formamide.
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Materials:

e N-((5-bromopyridin-2-yl)methyl)formamide

e Toluene

e Phosphorus oxychloride (POCIs)

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography

Procedure:

e To a solution of N-((5-bromopyridin-2-yl)methyl)formamide (1.0 g, 4.6 mmol) in toluene (30
mL), add phosphorus oxychloride (1.0 mL, 10.9 mmol).

e Heat the reaction mixture at 103 °C for 2 hours.
» After the reaction is complete, concentrate the mixture to dryness under reduced pressure.
» Dissolve the residue in dichloromethane (DCM).

o Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3)
and brine.

» Dry the organic phase with anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under
reduced pressure.

o Purify the residue by flash column chromatography to afford 6-bromoimidazo[1,5-
a]pyridine.
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Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a
synthesized compound like 6-Bromoimidazo[1,5-a]pyridine.

Synthesis & Purification

Synthesis of 6-Bromoimidazo[1,5-a]pyridine

Y

Column Chromatography

Pure Sample Pure Sample Pure Sample Pure Sample

Spectross;)pic Analysis

Y Y

Mass Spectrometry (MS) NMR Spectroscopy (*H, 13C) IR Spectroscopy UV-Vis Spectroscopy

'Data Interpretation

»| Structure Elucidation & Characterization |«

Click to download full resolution via product page

Caption: General workflow for synthesis and spectroscopic analysis.

NMR Spectroscopy Protocol

Sample Preparation:

o Accurately weigh 5-10 mg of purified 6-Bromoimidazo[1,5-a]pyridine.
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» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-de) in a clean, dry NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0.00 ppm).

IH NMR Acquisition Parameters (400 MHz Spectrometer):
e Pulse Program: Standard single-pulse (zg30)

e Number of Scans: 16-64

o Relaxation Delay: 1-2 s

e Acquisition Time: 3-4 s

e Spectral Width: 12-16 ppm

e Temperature: 298 K

13C NMR Acquisition Parameters (100 MHz Spectrometer):

Pulse Program: Proton-decoupled single-pulse (zgpg30)

Number of Scans: 1024-4096

Relaxation Delay: 2-5 s

Acquisition Time: 1-2 s

Spectral Width: 200-240 ppm

Temperature: 298 K

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet):
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e Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

» Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e Instrument: Fourier Transform Infrared (FT-IR) Spectrometer

e Spectral Range: 4000-400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16-32

e Background: Collect a background spectrum of the empty sample compartment.

UV-Vis Spectroscopy Protocol

Sample Preparation:

o Prepare a stock solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol,
acetonitrile) of a known concentration (e.g., 1 mg/mL).

o Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading
between 0.1 and 1.0.

Data Acquisition:

Instrument: UV-Vis Spectrophotometer

Scan Range: 200-800 nm

Blank: Use the pure solvent as a blank to zero the instrument.

Cuvette: Use a quartz cuvette with a 1 cm path length.
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Conclusion

This technical guide has consolidated the available and predicted spectroscopic data for 6-
Bromoimidazo[1,5-a]pyridine. While experimental mass spectrometry data confirms the
molecular weight and bromine presence, the NMR, IR, and UV-Vis data are largely predictive
and should be confirmed experimentally. The provided protocols offer standardized methods for
the synthesis and comprehensive spectroscopic characterization of this compound, which will
be valuable for researchers working on the development of novel imidazo[1,5-a]pyridine-based
molecules for pharmaceutical and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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